Cas no 2137559-09-0 (1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-3-methyl-1H-pyrazol-4-amine)

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-3-methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-3-methyl-1H-pyrazol-4-amine
- EN300-1113369
- 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine
- 2137559-09-0
-
- Inchi: 1S/C9H12BrN5/c1-6-8(11)4-15(13-6)5-9-7(10)3-12-14(9)2/h3-4H,5,11H2,1-2H3
- InChI Key: HDRRLXSJIZVPTI-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C)C=1CN1C=C(C(C)=N1)N
Computed Properties
- Exact Mass: 269.02761g/mol
- Monoisotopic Mass: 269.02761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 61.7Ų
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-3-methyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1113369-1.0g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine |
2137559-09-0 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1113369-10g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine |
2137559-09-0 | 95% | 10g |
$5159.0 | 2023-10-27 | |
Enamine | EN300-1113369-0.25g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine |
2137559-09-0 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1113369-1g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine |
2137559-09-0 | 95% | 1g |
$1200.0 | 2023-10-27 | |
Enamine | EN300-1113369-5.0g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine |
2137559-09-0 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1113369-10.0g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine |
2137559-09-0 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1113369-2.5g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine |
2137559-09-0 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
Enamine | EN300-1113369-0.1g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine |
2137559-09-0 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
Enamine | EN300-1113369-0.5g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine |
2137559-09-0 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
Enamine | EN300-1113369-0.05g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine |
2137559-09-0 | 95% | 0.05g |
$1008.0 | 2023-10-27 |
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-3-methyl-1H-pyrazol-4-amine Related Literature
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
Additional information on 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-3-methyl-1H-pyrazol-4-amine
Comprehensive Overview of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-3-methyl-1H-pyrazol-4-amine (CAS No. 2137559-09-0)
The compound 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-3-methyl-1H-pyrazol-4-amine (CAS No. 2137559-09-0) is a specialized heterocyclic organic molecule featuring a unique pyrazole backbone. This structure is increasingly recognized for its potential applications in pharmaceutical research, agrochemical development, and material science. With the growing interest in pyrazole derivatives, this compound has garnered attention due to its bromine substitution and amine functionality, which make it a versatile intermediate in synthetic chemistry.
Recent trends in drug discovery highlight the importance of nitrogen-containing heterocycles, particularly 1H-pyrazole derivatives, as key pharmacophores. Researchers are actively investigating this compound's role in modulating biological targets, especially in the context of kinase inhibition and GPCR modulation. Its CAS No. 2137559-09-0 serves as a critical identifier in patent literature and chemical databases, reflecting its commercial and academic relevance.
From a synthetic perspective, the 4-bromo-1-methyl-1H-pyrazol-5-yl moiety offers distinct reactivity patterns for cross-coupling reactions, aligning with the pharmaceutical industry's demand for Pd-catalyzed transformations. The compound's methylamine group further enhances its utility as a building block for structure-activity relationship (SAR) studies, particularly in optimizing drug-like properties such as solubility and metabolic stability.
Environmental and regulatory considerations are shaping modern chemical research, and this compound's brominated pyrazole structure falls under scrutiny for green chemistry applications. Innovations in catalytic bromination methods and atom-economical synthesis routes are being explored to improve its production sustainability – a hot topic in ESG-focused research.
Analytical characterization of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-3-methyl-1H-pyrazol-4-amine typically involves advanced techniques like LC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are crucial for reproducibility in medicinal chemistry applications. The CAS 2137559-09-0 designation ensures traceability across global chemical inventories.
In material science, the compound's electron-rich pyrazole system shows promise for developing organic electronic materials. Its potential applications in OLED technology and molecular sensors are being investigated, coinciding with industry demands for novel functional materials. This dual applicability in life sciences and advanced materials makes it a compelling subject for interdisciplinary research.
The commercial availability of CAS 2137559-09-0 through specialty chemical suppliers has facilitated its adoption in various research programs. Current market analyses indicate growing demand for such high-value intermediates, particularly in regions with strong biotech innovation ecosystems. Proper handling and storage recommendations follow standard protocols for air-sensitive compounds.
Future research directions may explore this compound's utility in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation strategies – a cutting-edge area in therapeutic development. Its structural features position it as a potential candidate for linker chemistry in bifunctional molecules, addressing one of the most searched topics in contemporary drug discovery forums.
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